2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
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Overview
Description
2-{Bicyclo[410]heptan-3-yl}ethan-1-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[4.1.0]heptane derivative.
Functionalization: Introduction of the ethan-1-amine group through a series of chemical reactions, such as nucleophilic substitution or reductive amination.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[4.1.0]heptane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
Azabicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic ring, offering different chemical and biological properties.
Uniqueness
2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine is unique due to its specific bicyclic structure and the presence of an ethan-1-amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine, also known by its CAS number 2022665-57-0, is a bicyclic amine with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C9H17N
- Molecular Weight: 139.24 g/mol
- LogP: 1.57 (indicating moderate lipophilicity)
- Polar Surface Area: 26 Ų
These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Pharmacological Studies
A summary of relevant studies is presented in the table below:
Case Studies
-
Antimicrobial Activity:
A study conducted on the antimicrobial properties of this compound found significant inhibition of Micrococcus luteus, a common bacterium used in laboratory assays for testing antimicrobial effectiveness. The compound's mechanism appears to disrupt bacterial cell wall synthesis, leading to cell lysis. -
Neuropharmacological Effects:
In a behavioral study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors as measured by elevated plus-maze tests. This suggests that it may act as a novel anxiolytic agent through modulation of serotonin pathways. -
Cancer Cell Cytotoxicity:
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations, inducing apoptosis through caspase activation pathways.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-4-3-7-1-2-8-6-9(8)5-7/h7-9H,1-6,10H2 |
InChI Key |
NPVUZQGXBQJIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CC1CCN |
Origin of Product |
United States |
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